6-Fluoro-2-methylquinoline-4-thiol
Description
6-Fluoro-2-methylquinoline-4-thiol is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a thiol group at the 4th position. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties.
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-quinoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQYNFQEIIAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C2=C(N1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylquinoline-4-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 6-Fluoro-2-methylquinoline-4-thiol may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylquinoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-2-methylquinoline-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinoline: Lacks the thiol group, which significantly alters its chemical and biological properties.
2-Methylquinoline-4-thiol: Lacks the fluorine atom, affecting its lipophilicity and reactivity.
6-Fluoroquinoline-4-thiol: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
6-Fluoro-2-methylquinoline-4-thiol is unique due to the combined presence of the fluorine, methyl, and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Biological Activity
6-Fluoro-2-methylquinoline-4-thiol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
6-Fluoro-2-methylquinoline-4-thiol belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of a fluorine atom and a thiol group contributes to its unique chemical properties, which may influence its biological interactions.
The biological activity of 6-Fluoro-2-methylquinoline-4-thiol is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential anti-inflammatory and anticancer effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.
Antimicrobial Activity
Research has indicated that 6-Fluoro-2-methylquinoline-4-thiol displays significant antibacterial activity. A study reported its effectiveness against various bacterial strains, with a notable minimum inhibitory concentration (MIC) observed for Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that the compound could inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity and Anticancer Potential
In vitro cytotoxicity assays using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method have shown that 6-Fluoro-2-methylquinoline-4-thiol can induce apoptosis in cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial effects of quinoline derivatives highlighted the superior activity of 6-Fluoro-2-methylquinoline-4-thiol compared to other derivatives. The study utilized various assay methods to confirm its effectiveness against resistant bacterial strains.
- Cytotoxic Studies : Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell proliferation and induced apoptosis through caspase activation pathways.
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